molecular formula C23H20N2O3S2 B3311415 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide CAS No. 946262-03-9

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide

Cat. No.: B3311415
CAS No.: 946262-03-9
M. Wt: 436.6 g/mol
InChI Key: MWAJAVVEFTUJFM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative is then coupled with a sulfonyl chloride derivative to form the final compound. Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAJAVVEFTUJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 3
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide

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